Allyl a-D-Glucopyranoside
Overview
Description
O-Allyl-alpha-D-glucose is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by an allyl group. This compound is part of the broader class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play crucial roles in various biological processes and have significant applications in medicinal chemistry and biotechnology .
Mechanism of Action
Allyl α-D-Glucopyranoside, also known as Allyl-alpha-D-glucopyranoside, O-Allyl-alpha-D-glucose, or Allyl alpha-D-Glucopyranoside, is a carbohydrate derivative that has garnered significant attention in scientific research due to its versatile applications and unique chemical properties .
Target of Action
As a glycoside, Allyl α-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .
Mode of Action
One notable application of Allyl α-D-Glucopyranoside is its utilization as a glycosyl donor in enzymatic and chemical glycosylation reactions . In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .
Biochemical Pathways
Allyl α-D-Glucopyranoside plays a pivotal role in advancing our understanding of carbohydrate biology . Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .
Result of Action
The result of Allyl α-D-Glucopyranoside’s action is the creation of complex carbohydrate structures through regio- and stereo-selective glycosylation reactions . These structures can be used in various research applications, including drug delivery systems, biomaterials, and molecular probes .
Action Environment
The action of Allyl α-D-Glucopyranoside is influenced by environmental factors such as pH, temperature, and the presence of other molecules. Its compatibility with diverse reaction conditions and its ease of modification make it a valuable tool for exploring the role of carbohydrates in biological processes .
Biochemical Analysis
Biochemical Properties
As a glycoside, Allyl a-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages, making it invaluable in carbohydrate chemistry and glycobiology research . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .
Cellular Effects
The effects of this compound on cellular processes are largely related to its role in the synthesis of glycoconjugates. These molecules play crucial roles in various biological processes, such as cell-cell recognition, signal transduction, and pathogen-host interactions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role in glycosylation reactions. In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .
Temporal Effects in Laboratory Settings
Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-alpha-D-glucose typically involves the glycosylation of glucose derivatives. One common method is the reaction of alpha-D-glucose with allyl alcohol in the presence of an acid catalyst. This reaction proceeds through the formation of a glycosidic bond between the glucose and the allyl group .
Industrial Production Methods: Industrial production of O-Allyl-alpha-D-glucose can be achieved through similar glycosylation reactions, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Allyl-alpha-D-glucose can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.
Major Products:
Epoxides: Formed through oxidation of the allyl group.
Saturated derivatives: Formed through reduction of the double bond.
Substituted glycosides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
O-Allyl-alpha-D-glucose has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.
Biology: Studied for its role in glycosylation processes and its potential as a substrate for glycosyltransferases.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Comparison with Similar Compounds
O-Methyl-alpha-D-glucose: Similar structure with a methyl group instead of an allyl group.
O-Benzyl-alpha-D-glucose: Contains a benzyl group instead of an allyl group.
O-Butyl-alpha-D-glucose: Features a butyl group in place of the allyl group.
Uniqueness: O-Allyl-alpha-D-glucose is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can undergo specific reactions, such as epoxidation, that are not possible with other alkyl-substituted glycosides .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-56-4 | |
Record name | NSC404076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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